molecular formula C15H14BrNO2S B2527811 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-66-9

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2527811
CAS No.: 1326844-66-9
M. Wt: 352.25
InChI Key: LMHSDCAMANNFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves several steps, starting with the preparation of the benzoxazepine core. This core is typically synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a bromoacetyl derivative . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar compounds to 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include other benzoxazepine derivatives and thienyl-containing compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

7-bromo-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHSDCAMANNFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.